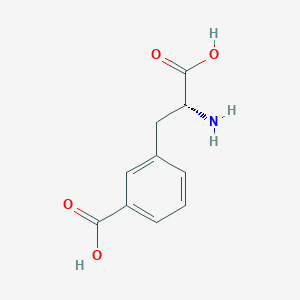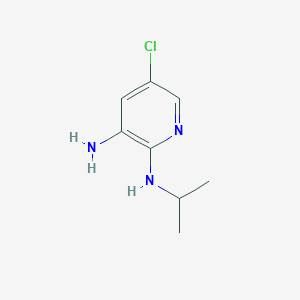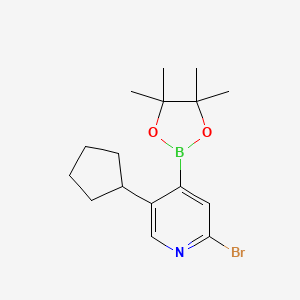
2-Bromo-5-cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: is a chemical compound with the following structural formula:
C12H17BBrNO3
This compound belongs to the class of pyridine derivatives and contains a boron atom. Let’s explore its properties and applications.
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves the reaction between pyridine and 2-bromoethylboronic acid pinacol ester. The bromine atom is introduced at the 2-position of the pyridine ring.
Reaction Conditions::Reagents: Pyridine, 2-bromoethylboronic acid pinacol ester
Solvent: Organic solvent (e.g., tetrahydrofuran, dichloromethane)
Catalyst: Palladium-based catalyst (e.g., Pd(PPh₃)₄)
Temperature: Typically performed at room temperature or under mild heating conditions
Industrial Production Methods:: While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale production.
Chemical Reactions Analysis
Reactivity::
Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the bromine position.
Cross-Coupling Reactions: It serves as a valuable building block in Suzuki-Miyaura cross-coupling reactions.
Suzuki-Miyaura Coupling: In the presence of a palladium catalyst, an aryl or vinyl boronic acid reacts with an aryl or vinyl halide.
Buchwald-Hartwig Amination: Amination of aryl halides using amines as nucleophiles.
Major Products:: The major products depend on the specific reaction conditions and the substituents on the pyridine ring. Functionalized derivatives can be obtained by further modification.
Scientific Research Applications
Chemistry::
Building Block: Used in the synthesis of more complex molecules.
Catalysis: Employed as a ligand in transition metal-catalyzed reactions.
Drug Discovery: Investigated for potential pharmacological activities.
Biological Probes: Used to study biological processes.
Materials Science: Used in the preparation of functional materials.
Mechanism of Action
The exact mechanism of action for this compound depends on its specific application. It may interact with cellular targets, enzymes, or receptors, leading to various effects.
Comparison with Similar Compounds
While 2-Bromo-5-cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to its boron-containing moiety, similar compounds include:
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-Methoxypyridine-5-boronic acid pinacol ester
These compounds share structural similarities and may have overlapping applications.
Remember that this information is based on available data, and further research may reveal additional insights
Properties
Molecular Formula |
C16H23BBrNO2 |
|---|---|
Molecular Weight |
352.1 g/mol |
IUPAC Name |
2-bromo-5-cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C16H23BBrNO2/c1-15(2)16(3,4)21-17(20-15)13-9-14(18)19-10-12(13)11-7-5-6-8-11/h9-11H,5-8H2,1-4H3 |
InChI Key |
DDIKIDWDWMKTIT-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2C3CCCC3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chloro-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B12961748.png)
![(R)-2-((2,3-Dimethyl-3-((triethylsilyl)oxy)butyl)sulfonyl)benzo[d]thiazole](/img/structure/B12961757.png)
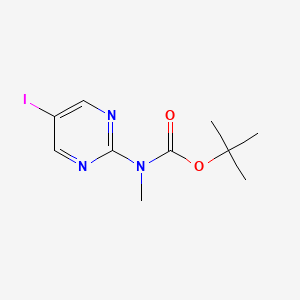
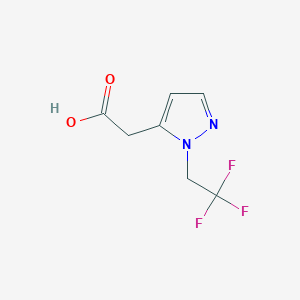
![Tert-butyl 3-(bromomethyl)-1H-pyrazolo[4,3-B]pyridine-1-carboxylate](/img/structure/B12961780.png)
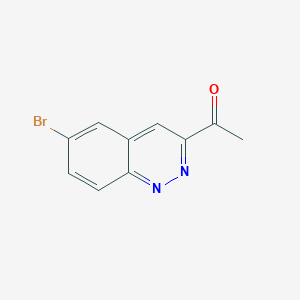
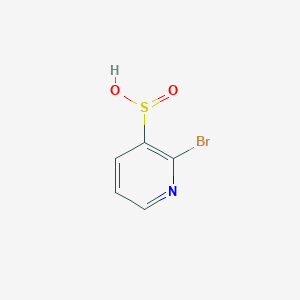
![6-Bromo-3-iodo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12961799.png)


